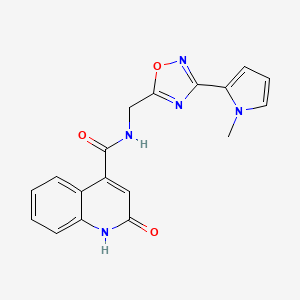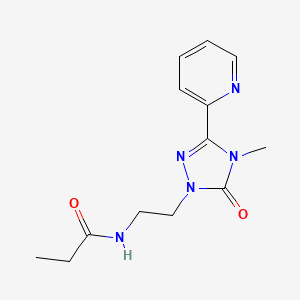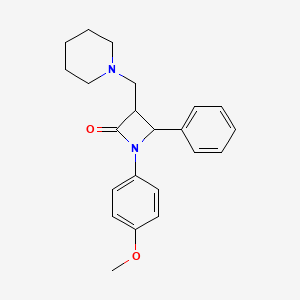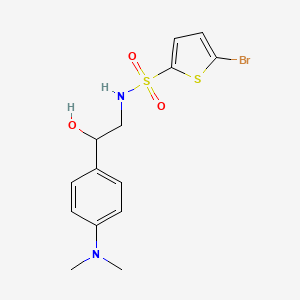
2-Amino-2-(4-metoxifenil)etanol
Descripción general
Descripción
2-Amino-2-(4-methoxyphenyl)ethanol is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 2-Amino-2-(4-methoxyphenyl)ethanol is 1S/C9H13NO2/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3 . This indicates that the molecule contains nine carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms .Physical and Chemical Properties Analysis
2-Amino-2-(4-methoxyphenyl)ethanol is a solid substance at room temperature .Aplicaciones Científicas De Investigación
Actividad Antitumoral
- Derivados de Tiazol: Los derivados AMBH2D6FBE84 han sido evaluados por su actividad antitumoral. Por ejemplo, el derivado 1-(4-cloro-fenil)-3-[4-oxo-7-(4-bromo-fenil)-4,5-dihidrotiazolo[4,5-d]piridazin-2-il]tiourea 88 mostró promesa contra líneas celulares cancerosas .
- Estudios de Citotoxicidad: Los valores de IC50 contra líneas celulares de cáncer de mama (MDA-MB-231 y MCF-7) pueden proporcionar información sobre su potencia .
Estándar Interno en Reacciones de Catálisis
- Catálisis Bifásica Fluorada: El alcohol 4-Metoxifenetílico (un derivado de AMBH2D6FBE84) sirve como estándar interno en reacciones de catálisis bifásica fluorada .
Estudios de Conformación Química
Safety and Hazards
The safety information for 2-Amino-2-(4-methoxyphenyl)ethanol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Relevant Papers Unfortunately, I was unable to find any specific papers related to 2-Amino-2-(4-methoxyphenyl)ethanol .
Propiedades
IUPAC Name |
2-amino-2-(4-methoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNSMUSCZYUFHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N,N-diisopropylacetamide](/img/structure/B2441898.png)
![3-[3-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]propanoic acid](/img/structure/B2441899.png)

![2-[(4-Chlorobenzyl)sulfonyl]benzoic acid](/img/structure/B2441902.png)

![(3,4-difluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2441905.png)

![7-Fluoro-2-methyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2441908.png)
![(3-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2441910.png)

![N,N-Dimethyl-1-(4-methylphenyl)-N'-pyrido[3,4-d]pyrimidin-4-ylethane-1,2-diamine](/img/structure/B2441913.png)
![(Z)-5-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2441915.png)

